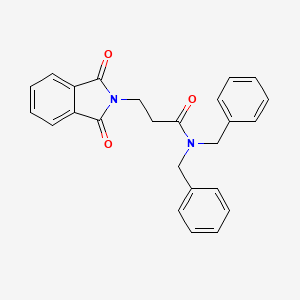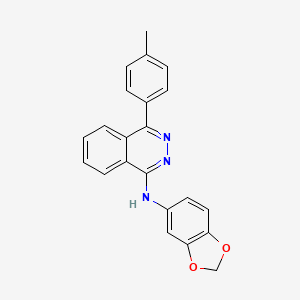![molecular formula C29H27N3O7S B11608140 ethyl 2-[2-(2-methylphenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11608140.png)
ethyl 2-[2-(2-methylphenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[2-(2-METHYLPHENYL)-3-(4-NITROPHENYL)-4,6-DIOXO-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features multiple functional groups, including nitro, oxazole, and benzothiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrrolo[3,4-d][1,2]oxazole core, the introduction of the nitro and methylphenyl groups, and the final esterification to form the ethyl carboxylate. Each step would require specific reagents and conditions, such as:
Formation of the pyrrolo[3,4-d][1,2]oxazole core: This might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Esterification: Using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxazole ring can undergo reduction to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution on the aromatic rings: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for more complex molecules in organic synthesis.
Biology
Medicine
Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Might be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the oxazole and benzothiophene moieties might interact with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 2-[2-(2-METHYLPHENYL)-3-(4-AMINOPHENYL)-4,6-DIOXO-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-[2-(2-METHYLPHENYL)-3-(4-HYDROXYPHENYL)-4,6-DIOXO-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
The presence of the nitro group and the specific arrangement of the functional groups make this compound unique, potentially leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C29H27N3O7S |
|---|---|
Molekulargewicht |
561.6 g/mol |
IUPAC-Name |
ethyl 2-[2-(2-methylphenyl)-3-(4-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H27N3O7S/c1-3-38-29(35)22-19-9-5-7-11-21(19)40-28(22)30-26(33)23-24(17-12-14-18(15-13-17)32(36)37)31(39-25(23)27(30)34)20-10-6-4-8-16(20)2/h4,6,8,10,12-15,23-25H,3,5,7,9,11H2,1-2H3 |
InChI-Schlüssel |
GAKOOUXIFVPRHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5C)C6=CC=C(C=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11608065.png)

![4-{(E)-[(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11608082.png)

![3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-6-methylquinoline](/img/structure/B11608086.png)
![6-(1,3-Benzodioxol-5-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11608091.png)
![6-(5-Bromothiophen-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11608093.png)
![6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608107.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11608114.png)
![5-[3-(benzyloxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11608124.png)
![Ethyl 4-{[(3,4-difluorophenyl)carbonyl]carbamothioyl}piperazine-1-carboxylate](/img/structure/B11608125.png)
![(4E)-4-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11608128.png)
![4-{11-[4-(methoxycarbonyl)phenyl]-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11608138.png)
